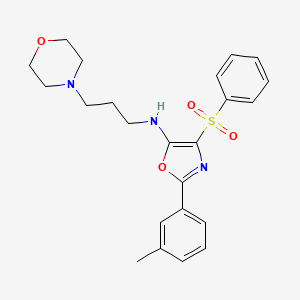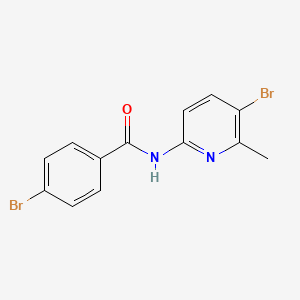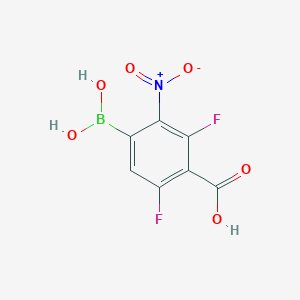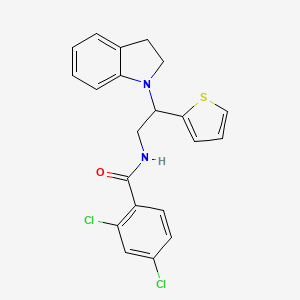
2,4-dichloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide is a complex organic compound characterized by its multiple functional groups and heterocyclic structures. This compound features a benzamide core substituted with chlorine atoms and an indolinyl-thiophenyl ethyl group. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the indolinyl and thiophenyl components. These components are then coupled using appropriate reagents and reaction conditions to form the final compound. Common synthetic routes may include:
Indole Synthesis: : Indole derivatives can be synthesized through various methods, such as the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions.
Thiophene Synthesis: : Thiophene derivatives can be synthesized through methods like the Gewald reaction, which involves the condensation of α-haloketones with thiourea.
Coupling Reaction: : The indolinyl and thiophenyl components are then coupled using reagents like carbodiimides or coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final benzamide structure.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
2,4-Dichloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce the chlorine atoms or other functional groups.
Substitution: : Nucleophilic substitution reactions can occur at the benzamide core or the indolinyl-thiophenyl ethyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
Oxidation Products: : Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: : Reduction can yield amides, amines, or alcohols.
Substitution Products: : Substitution reactions can produce various derivatives depending on the nucleophile used.
科学研究应用
2,4-Dichloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide has several scientific research applications:
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: : The compound may exhibit pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Industry: : Its unique chemical properties can be utilized in the development of new materials, catalysts, or chemical sensors.
作用机制
The mechanism by which 2,4-dichloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and target system.
相似化合物的比较
2,4-Dichloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide can be compared with other similar compounds, such as:
2,4-Dichlorobenzamide: : Similar core structure but lacks the indolinyl-thiophenyl ethyl group.
N-(2-(Indolin-1-yl)ethyl)benzamide: : Similar indolinyl group but different substituents on the benzamide core.
2,4-Dichloro-N-(2-(thiophen-2-yl)ethyl)benzamide: : Similar benzamide core but different indolinyl group.
These compounds may exhibit different biological activities and chemical properties due to variations in their structures.
属性
IUPAC Name |
2,4-dichloro-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2OS/c22-15-7-8-16(17(23)12-15)21(26)24-13-19(20-6-3-11-27-20)25-10-9-14-4-1-2-5-18(14)25/h1-8,11-12,19H,9-10,13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGPSAAUBMCPOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-hexyl 3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate](/img/structure/B2429672.png)
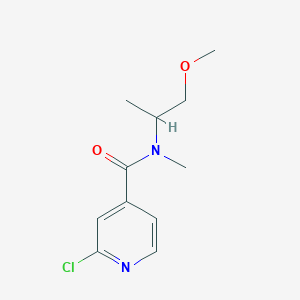


![3-(2-chlorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2429677.png)
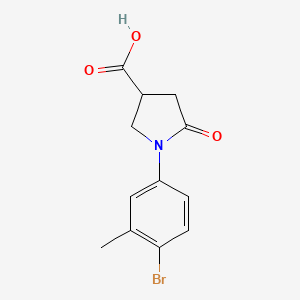
![(2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2429679.png)
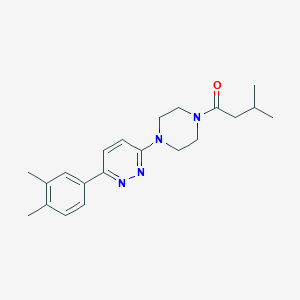
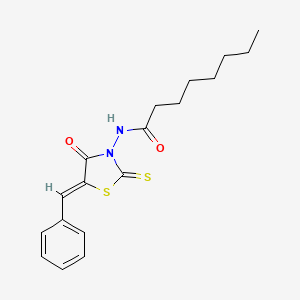
![2,4-dichloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2429687.png)
